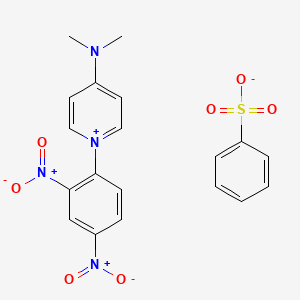![molecular formula C12H20O B14324274 1-Pentylbicyclo[4.1.0]heptan-3-one CAS No. 112039-12-0](/img/structure/B14324274.png)
1-Pentylbicyclo[4.1.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylbicyclo[410]heptan-3-one is a bicyclic ketone with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentylbicyclo[4.1.0]heptan-3-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and specific solvents to facilitate the cycloisomerization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production. The choice of catalyst and reaction conditions would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Pentylbicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
1-Pentylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentylbicyclo[4.1.0]heptan-3-one involves its interaction with molecular targets through its ketone group. The compound can act as an electrophile, participating in nucleophilic addition reactions. The cyclopropane ring strain also makes it a reactive intermediate in various transformations .
Comparison with Similar Compounds
Bicyclo[4.1.0]heptan-3-one: A similar bicyclic ketone with different substituents.
Bicyclo[3.1.0]hexan-3-one: Another bicyclic ketone with a smaller ring system.
Uniqueness: 1-Pentylbicyclo[4.1.0]heptan-3-one is unique due to its pentyl substituent, which can influence its reactivity and interactions in chemical and biological systems. The presence of the cyclopropane ring also adds to its distinct chemical properties .
Properties
CAS No. |
112039-12-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-pentylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-7-12-8-10(12)5-6-11(13)9-12/h10H,2-9H2,1H3 |
InChI Key |
BPWGCDLYJQSQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CC1CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)

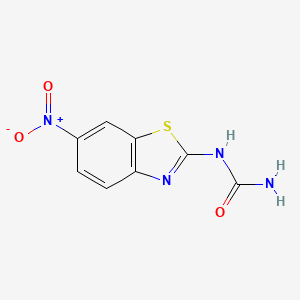
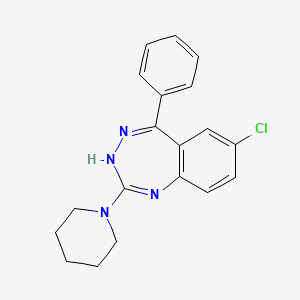


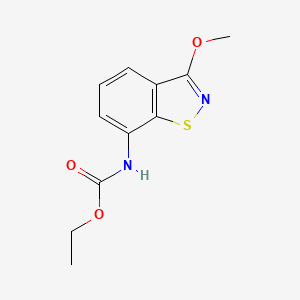
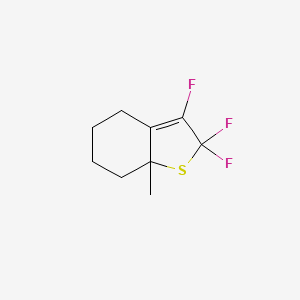

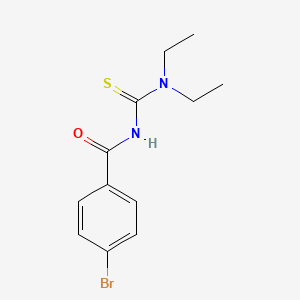
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
